molecular formula C28H18Br2N2O6 B12451827 4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid

4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid

Cat. No.: B12451827
M. Wt: 638.3 g/mol
InChI Key: XAKLEMXNGCOVOS-UHFFFAOYSA-N
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Description

4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with bromophenyl carbonyl and carboxylic acid groups. The presence of bromine atoms and carbonyl groups imparts unique chemical properties to this compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C28H18Br2N2O6

Molecular Weight

638.3 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]-5-[4-[(3-bromobenzoyl)amino]-3-carboxyphenyl]benzoic acid

InChI

InChI=1S/C28H18Br2N2O6/c29-19-5-1-3-17(11-19)25(33)31-23-9-7-15(13-21(23)27(35)36)16-8-10-24(22(14-16)28(37)38)32-26(34)18-4-2-6-20(30)12-18/h1-14H,(H,31,33)(H,32,34)(H,35,36)(H,37,38)

InChI Key

XAKLEMXNGCOVOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)O)C(=O)O

Origin of Product

United States

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